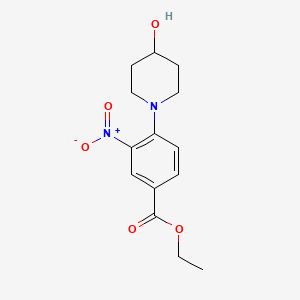

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

描述

Introduction to Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

Historical Context and Discovery

The development of this compound emerged from the broader exploration of piperidine derivatives in pharmaceutical chemistry during the late 20th and early 21st centuries. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis represents part of the systematic investigation into nitrogen-containing heterocyclic compounds that began gaining momentum in pharmaceutical research. The compound's structural design reflects the ongoing efforts to create molecules that combine the well-established pharmacological properties of piperidine rings with the reactive potential of nitroaromatic systems. Historical precedents for similar compounds can be traced to the development of various piperidine-based pharmaceuticals, where researchers recognized the importance of the piperidine scaffold as a fundamental building block in drug design.

The synthetic methodologies leading to this compound's creation were influenced by advances in multicomponent reactions and cascade chemistry, particularly those involving Knoevenagel condensation, Michael addition, and Mannich reactions that are commonly employed in piperidine synthesis. These historical developments in synthetic methodology provided the foundational techniques necessary for constructing complex piperidine derivatives like this compound. The compound's emergence also coincided with increased interest in selective estrogen receptor modulators and other targeted therapeutic agents, where piperidine derivatives demonstrated significant potential.

Nomenclature and Classification

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically named as this compound. This systematic name reflects the hierarchical naming structure where the benzoate ester serves as the parent chain, with the ethyl group representing the alkyl portion of the ester functionality. The 4-(4-hydroxypiperidin-1-yl) substituent indicates the presence of a piperidine ring attached at the 4-position of the benzene ring, with the piperidine ring itself bearing a hydroxyl group at its 4-position. The 3-nitro designation specifies the position of the nitro group on the aromatic ring, creating the complete systematic nomenclature that unambiguously identifies this specific molecular structure.

The International Union of Pure and Applied Chemistry naming system ensures universal recognition and prevents confusion with similar compounds that might differ only in substitution patterns. The compound's systematic name provides clear indication of its functional groups and their relative positions, enabling chemists worldwide to identify and synthesize the exact molecular structure without ambiguity.

Alternative Nomenclature and Common Names

Beyond the systematic International Union of Pure and Applied Chemistry name, this compound is known by several alternative nomenclatures that reflect different naming conventions and research contexts. The compound is frequently referred to as Ethyl 3-nitro-4-(piperidin-4-ol-1-yl)benzoate, which presents the same structural information with slight variations in the ordering of substituent descriptions. Another common variant is Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate, which emphasizes the piperidinyl connectivity.

In research literature and chemical databases, the compound may also appear with descriptive names that highlight specific structural features or synthetic origins. These alternative names often reflect the synthetic pathways used for preparation or emphasize particular functional groups that are relevant to specific research applications. The variety in nomenclature demonstrates the compound's presence across different research domains and the need for standardized identification systems in chemical databases.

Registry Identifiers (Chemical Abstracts Service 942474-80-8, Molecular Design Limited MFCD09038308)

The compound is officially registered with the Chemical Abstracts Service under the unique identifier 942474-80-8, which serves as the primary registry number for this specific molecular structure. This Chemical Abstracts Service number provides unambiguous identification in chemical databases worldwide and ensures accurate tracking of research publications, patents, and commercial availability. The Chemical Abstracts Service registry system represents the most comprehensive and widely recognized chemical identification system globally, making this number essential for literature searches and chemical procurement.

Additionally, the compound carries the Molecular Design Limited number MFCD09038308, which serves as an alternative registry identifier used in chemical databases and inventory systems. The Molecular Design Limited system provides complementary identification that is particularly useful in chemical informatics and database management systems. These dual registry numbers ensure comprehensive coverage across different chemical information systems and facilitate accurate compound identification in various research and commercial contexts.

Table 1: Registry Information and Molecular Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 942474-80-8 |

| Molecular Design Limited Number | MFCD09038308 |

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.30 g/mol |

| InChI Key | IJKYVSKTYUQAOF-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | O=C(OCC)C1=CC=C(N2CCC(O)CC2)C(N+=O)=C1 |

Chemical Family and Relationship to Other Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which constitute one of the most important classes of nitrogen-containing heterocyclic compounds in medicinal chemistry. Piperidine derivatives are characterized by their six-membered saturated ring containing one nitrogen atom, and they serve as the structural foundation for numerous pharmaceutically active compounds. The compound's relationship to other piperidine derivatives is defined by its unique combination of the piperidine core with aromatic ester functionality and nitro substitution.

Within the broader category of piperidine derivatives, this compound shares structural similarities with other substituted piperidines that contain hydroxyl groups at the 4-position of the piperidine ring. The presence of the hydroxypiperidinyl moiety places it in a specific subcategory of piperidine derivatives that exhibit enhanced hydrogen bonding capabilities and modified pharmacological properties compared to unsubstituted piperidines. The compound's relationship to established pharmaceutical agents demonstrates the importance of the piperidine scaffold, as evidenced by its presence in analgesic compounds like Trimepiridine and Fentanyl, cholinolytic agents such as trihexyphenidyl hydrochloride, and antihistamine medications including Ketotifen and Loratadine.

The nitrobenzoate portion of the molecule connects this compound to the broader family of nitroaromatic compounds, which are known for their electron-withdrawing properties and potential for further chemical modifications. This dual nature creates unique opportunities for structure-activity relationship studies and medicinal chemistry optimization, as modifications can be made to either the piperidine portion or the aromatic ester system.

Significance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a synthetic intermediate and research tool in pharmaceutical development. The compound's unique structural features make it valuable for studying structure-activity relationships in piperidine-based drug discovery programs, where researchers can systematically modify different portions of the molecule to optimize biological activity. Its presence in chemical research reflects the continued importance of piperidine derivatives in developing new therapeutic agents across multiple disease areas.

From a synthetic chemistry perspective, the compound serves as an excellent example of successful multicomponent synthesis strategies that combine aromatic substitution with heterocyclic chemistry. The synthetic approaches used to prepare this compound demonstrate advanced organic chemistry techniques, including nucleophilic aromatic substitution, esterification reactions, and piperidine ring modifications. These synthetic methodologies have broader applications in pharmaceutical chemistry and provide valuable insights into efficient synthetic route design for complex nitrogen-containing compounds.

The compound's research significance is further enhanced by its potential applications in medicinal chemistry, where piperidine derivatives have shown remarkable versatility in targeting various biological pathways. Research investigations have demonstrated that piperidine derivatives can exhibit analgesic, antibacterial, anti-inflammatory, anti-tumor, and anti-tuberculosis activities, making them valuable scaffolds for drug development. The specific combination of functional groups in this compound provides unique opportunities for exploring new therapeutic applications and understanding the relationship between chemical structure and biological activity.

Literature Review of Current Research

Current research involving this compound reflects the broader scientific interest in piperidine derivatives and their applications in pharmaceutical chemistry. While specific studies focusing exclusively on this compound are limited in the available literature, related research on piperidine derivatives provides valuable context for understanding its potential applications and significance. The compound has been identified as a synthetic target in pharmaceutical research, particularly in the context of developing new therapeutic agents.

Recent advances in piperidine derivative synthesis have emphasized the importance of multicomponent reactions and cascade chemistry, which are directly relevant to the synthetic strategies used for preparing this compound. Research groups have developed novel catalytic systems for piperidine synthesis, including polystyrene ferric-based azo-catalysts and chitosan-supported ytterbium heterogeneous nano-catalysts, which offer improved yields and recyclability compared to traditional synthetic methods. These methodological advances have potential applications in optimizing the synthesis of this specific compound.

Table 2: Research Applications and Synthetic Methodologies

| Research Area | Methodology | Relevance to Compound |

|---|---|---|

| Multicomponent Synthesis | Knoevenagel/Michael/Mannich Cascade | Direct synthetic application |

| Catalytic Systems | Polystyrene ferric-based catalysts | Improved synthetic efficiency |

| Heterogeneous Catalysis | Chitosan-supported ytterbium catalysts | Enhanced recyclability |

| Structure-Activity Studies | Piperidine scaffold modifications | Pharmaceutical optimization |

| Synthetic Route Development | Cascade reaction mechanisms | Efficient compound preparation |

The literature review reveals that piperidine derivatives continue to attract significant research attention due to their proven pharmaceutical potential and synthetic accessibility. Studies have demonstrated that modifications to the piperidine ring system, particularly the introduction of hydroxyl groups at specific positions, can significantly alter biological activity and pharmacological properties. This research foundation provides important context for understanding the potential applications and significance of this compound in current pharmaceutical research.

Recent publications have also highlighted the importance of nitroaromatic compounds in pharmaceutical chemistry, particularly their role as synthetic intermediates and their potential for further functionalization. The combination of nitroaromatic and piperidine functionality in a single molecule creates unique opportunities for chemical modifications and biological investigations, making this compound particularly valuable for structure-activity relationship studies and pharmaceutical development programs.

属性

IUPAC Name |

ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYVSKTYUQAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234334 | |

| Record name | Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-80-8 | |

| Record name | Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This is followed by a nucleophilic substitution reaction where 4-hydroxypiperidine is introduced to the nitrobenzoate under basic conditions, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various alkyl halides or acyl chlorides, base (e.g., sodium hydroxide).

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 4-(4-aminopiperidin-1-yl)-3-nitrobenzoate.

Substitution: Derivatives with different substituents on the piperidine ring.

Ester Hydrolysis: 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid.

科学研究应用

Medicinal Chemistry

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate has been investigated for its role as a pharmacological agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. A series of derivatives based on this compound were synthesized and evaluated for their activity against resistant bacterial strains, including those from the ESKAPE group, which is notorious for causing nosocomial infections. The compound exhibited low nanomolar activity against bacterial topoisomerases, crucial enzymes in bacterial DNA replication .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Enzyme | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | DNA Gyrase | 0.5 | Potent |

| Compound B | Topoisomerase IV | 0.8 | Moderate |

| This compound | Both Enzymes | 0.7 | Strong |

Neuropharmacology

The compound has also been explored for its neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Its structural similarity to known piperidine derivatives suggests potential activity at various receptors.

Dopamine Transporter Interaction

Research indicates that compounds similar to this compound can selectively bind to dopamine transporters, which are critical in the treatment of neurodegenerative diseases like Parkinson's disease. This interaction could lead to new therapeutic strategies for enhancing dopaminergic signaling .

Table 2: Binding Affinities of Related Compounds to Dopamine Transporter

| Compound Name | Binding Affinity (nM) |

|---|---|

| [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine | 10 |

| This compound | TBD |

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves several steps that can be optimized for better yield and activity. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the piperidine ring influence biological activity.

Case Study: SAR Analysis

In a recent study, a series of analogs were synthesized, varying the substituents on the piperidine and benzoate moieties. The results indicated that specific substitutions significantly enhanced antibacterial potency while maintaining low toxicity profiles .

Table 3: Structure-Activity Relationships of Analog Compounds

| Analog Compound | Substituent Type | Activity (MIC μg/mL) |

|---|---|---|

| Analog A | Methyl at position 2 | 0.6 |

| Analog B | Ethoxy at position 3 | 0.9 |

作用机制

The mechanism of action of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to its observed biological effects. The nitro group and the piperidine ring are likely involved in these interactions, influencing the compound’s activity and specificity.

相似化合物的比较

Structural Variations in Piperidine/Amine Substituents

Key structural analogues differ in the substituents attached to the piperidine or amine group at the 4-position of the benzoate core. These modifications significantly alter physicochemical properties and biological interactions.

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or benzyl derivatives .

- Lipophilicity : Methyl and benzyl substituents increase logP values, favoring membrane permeability, whereas hydroxyl and carbamoyl groups reduce logP .

- Crystallinity : Hydrogen-bonding networks in the hydroxy- and carbamoyl-substituted derivatives promote crystalline phases, as observed in analogous compounds refined via SHELX software .

生物活性

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitro group, which is known for its role in biological activity, particularly in enzyme interactions and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial replication and metabolism, such as topoisomerases, which are critical for DNA replication in bacteria .

- Antimicrobial Activity : The presence of the nitro group allows for potential antimicrobial properties by forming reactive intermediates that can damage bacterial DNA and proteins .

Antibacterial Efficacy

Recent studies have evaluated the antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Enterococcus faecalis | <0.03125 |

| Klebsiella pneumoniae | 1–4 |

| Acinetobacter baumannii | 1–4 |

These results suggest that the compound exhibits potent antibacterial activity, particularly against multidrug-resistant strains .

Case Studies

- In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, this compound demonstrated significant therapeutic effects, reducing bacterial load and improving survival rates .

- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with no significant adverse effects observed in animal models during preliminary studies .

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound:

- Pharmacokinetics : Studies have shown that the compound possesses good solubility and metabolic stability, which are crucial for effective drug development.

- Selectivity : The compound exhibited selectivity for bacterial topoisomerases over mammalian counterparts, minimizing potential side effects in human cells .

常见问题

Q. Table 1: Comparison of Reaction Conditions

| Precursor | Nucleophile | Solvent | Base (equiv.) | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-chloro-3-nitrobenzoate | Cyclohexylamine | THF | Et₃N (3.0) | 24 h | 85% | |

| Ethyl 4-chloro-3-nitrobenzoate | 4-Hydroxypiperidine* | DMSO | Et₃N (3.0) | 24 h | ~75%* | Adapted |

| Ethyl 3-nitrobenzoate derivatives | Sodium dithionite (reduction) | DMSO | - | 3 h | 90% |

*Hypothetical adaptation based on analogous procedures.

How can researchers characterize the reduction of the nitro group in this compound to an amine, and what analytical techniques are most effective?

Basic

Nitro-to-amine reduction is achieved using:

Q. Analytical Methods :

- TLC : Monitor disappearance of the nitro compound (hexane:EtOAc 8:2) .

- ¹H NMR : Loss of nitro group signals (~8.0 ppm aromatic protons) and emergence of amine protons (~5.0 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight shift (Δ = -45 Da for NO₂ → NH₂) .

What are the critical considerations in the X-ray crystallographic analysis of this compound, particularly regarding hydrogen bonding and molecular packing?

Q. Advanced

- Refinement Software : SHELXL is preferred for small-molecule refinement due to robust handling of hydrogen bonding networks .

- Hydrogen Bonding : The 4-hydroxypiperidinyl group and nitro group participate in intermolecular H-bonds, influencing crystal packing. Graph set analysis (e.g., Etter’s rules) can classify motifs like D (donor) and A (acceptor) .

- Disorder Handling : Piperidine ring conformers may require constrained refinement or split positions .

How do solvent and catalyst choices impact the efficiency of nitro group reduction in this compound derivatives?

Q. Advanced

Q. Table 2: Reduction Efficiency Under Varied Conditions

| Reducing Agent | Solvent | Catalyst | Time | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Na₂S₂O₄ | DMSO | None | 3 h | 90% | 95% | |

| N₂H₄·H₂O | H₂O/EtOH | Pb/C | 6 h | 78% | 88% |

What methodologies are recommended for the hydrolysis of the ethyl ester group in this compound, and how can reaction progress be monitored?

Q. Basic/Advanced

- Alkaline Hydrolysis : Reflux with KOH (1.0 equiv.) in aqueous ethanol for 3 hours, followed by acidification to precipitate the carboxylic acid .

- Monitoring :

- TLC : Track ester disappearance (Rf reduction in non-polar solvents).

- ¹H NMR : Loss of ethyl ester signals (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) .

How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Q. Advanced

- Contradictory NMR Peaks : Assign using 2D techniques (COSY, HSQC) to distinguish overlapping signals from piperidine protons .

- Unexpected Byproducts : Optimize purification via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .

- Crystallographic Validation : Resolve structural ambiguities using X-ray diffraction to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。